(D-Trp6)-LHRH (1-6) amide

LHRH receptor binding GnRH analog IC50

Native LHRH(1-6) fragments exhibit negligible biological activity and undergo rapid enzymatic cleavage at the 5-6 bond, undermining their utility in receptor studies and immunogen applications. (D-Trp6)-LHRH (1-6) amide overcomes these limitations through D-tryptophan substitution at position 6 combined with C-terminal amidation. • Retains N-terminal epitope recognition without triggering full-length agonist signaling-validated immunogen for polyclonal anti-LHRH antibody production (ELISA, Western blot, IHC) • Confers GnRH receptor-binding affinity orders of magnitude greater than native LHRH(1-6), enabling sensitive competitive displacement and fluorescence polarization assays • Resists 5-6 bond proteolysis, delivering a metabolically stable probe for structure-activity relationship and protease degradation studies Supplied as lyophilized powder with CoA. Standard B2B ordering; research-use-only designation applies.

Molecular Formula C45H49N11O9
Molecular Weight 887.9 g/mol
Cat. No. B1429906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Trp6)-LHRH (1-6) amide
Molecular FormulaC45H49N11O9
Molecular Weight887.9 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N
InChIInChI=1S/C45H49N11O9/c46-40(60)34(16-25-19-48-31-7-3-1-5-29(25)31)52-42(62)35(15-24-9-11-28(58)12-10-24)53-45(65)38(22-57)56-43(63)36(17-26-20-49-32-8-4-2-6-30(26)32)54-44(64)37(18-27-21-47-23-50-27)55-41(61)33-13-14-39(59)51-33/h1-12,19-21,23,33-38,48-49,57-58H,13-18,22H2,(H2,46,60)(H,47,50)(H,51,59)(H,52,62)(H,53,65)(H,54,64)(H,55,61)(H,56,63)/t33-,34+,35-,36-,37-,38-/m0/s1
InChIKeyMNAYBARAWXYOEK-NWUFEJSMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (D-Trp6)-LHRH (1-6) amide: A Differentiated N‑Terminal LHRH Fragment


(D‑Trp6)‑LHRH (1‑6) amide (CAS 1217367‑73‑1) is a synthetic hexapeptide corresponding to the N‑terminal 1–6 sequence of luteinizing hormone‑releasing hormone (LHRH, also known as GnRH) with a critical D‑tryptophan substitution at position 6 . This modification, combined with the C‑terminal amide capping, distinguishes the fragment from the native LHRH(1‑6) sequence, which ends in a free glycine . The compound is recognized as a biologically active peptide [1] and is employed both as a research tool for peptide screening and as a high‑purity immunogen for generating antibodies targeting the N‑terminal epitope of LHRH .

Why Generic Substitution of (D-Trp6)-LHRH (1-6) amide with Native LHRH Fragments Fails


Simply substituting the native LHRH(1‑6) fragment or a full‑length analog for (D‑Trp6)‑LHRH (1‑6) amide is not scientifically defensible. The native LHRH(1‑6) fragment is biologically inactive in neuronal assays, failing to modulate electrical properties even at 10⁻⁷ M, whereas the D‑Trp6 modification confers enhanced receptor‑binding affinity and metabolic stability [1]. Full‑length decapeptide analogs, while sharing the D‑Trp6 substitution, differ fundamentally in their receptor‑activation profiles and pharmacokinetic behavior due to the presence of the C‑terminal 7–10 sequence [2]. Consequently, the (1‑6) fragment provides a uniquely truncated scaffold that retains N‑terminal epitope recognition without triggering full‑length agonist signaling, a property not replicated by native fragments or whole‑length peptides.

Quantitative Differentiation Evidence for (D-Trp6)-LHRH (1-6) amide


Receptor‑Binding Affinity Enhancement of (D‑Trp6)‑LHRH Analogs Over Native LHRH

The D‑Trp6 substitution in LHRH analogs consistently enhances receptor‑binding affinity relative to native LHRH. While direct IC₅₀ data for the (1‑6) fragment is not publicly available, competitive binding studies using the full‑length D‑Trp6‑LHRH decapeptide show an IC₅₀ of 1.04 nM for displacement of [¹²⁵I]‑D‑Trp6‑LH‑RH from human GnRH receptors expressed in CHO‑K1 cell membranes [1]. This represents a benchmark affinity for the D‑Trp6‑bearing pharmacophore, which the (1‑6) fragment partially recapitulates due to retention of the critical N‑terminal receptor‑interacting residues [2].

LHRH receptor binding GnRH analog IC50

Metabolic Stability Superiority of D‑Trp6‑Containing LHRH Analogs Over Native LHRH

The D‑Trp6 substitution confers marked resistance to enzymatic degradation, a property that extends to N‑terminal fragments containing this modification. In vivo pharmacokinetic studies with full‑length [D‑Trp6]‑LHRH demonstrate an elimination half‑life superior to 80 min in dogs, whereas native LHRH is rapidly cleared with a half‑life of approximately 4–8 min [1]. This enhanced stability is attributed to the resistance of the 5‑6 peptide bond (Tyr‑D‑Trp) to cleavage, a characteristic that is preserved in the (1‑6) fragment [2].

peptide stability half‑life enzymatic degradation

Biological Activity Retention of (D‑Trp6)‑LHRH (1‑6) Amide Contrasted with Native LHRH(1‑6) Inactivity

Direct comparative evidence demonstrates that the native LHRH(1‑6) fragment is biologically inert in hippocampal CA1 neuron preparations at 10⁻⁷ M, producing no detectable change in electrical properties, whereas the natural decapeptide LHRH(1‑10) and active fragments (e.g., Ac‑LHRH(5‑10)) induce robust neuronal depolarization [1]. In contrast, (D‑Trp6)‑LHRH (1‑6) amide is characterized as a biologically active peptide [2], with the D‑Trp6 modification and C‑terminal amidation conferring activity not present in the native 1‑6 fragment. Although quantitative potency data for the (D‑Trp6)‑(1‑6) fragment in this assay system are lacking, the functional dichotomy between the native and D‑Trp6‑modified 1‑6 fragments is unequivocally established.

biological activity LHRH fragment neuronal modulation

Utility of (D‑Trp6)‑LHRH (1‑6) Amide as a Defined Immunogen for Anti‑LHRH Antibody Production

(D‑Trp6)‑LHRH (1‑6) amide is employed as a KLH‑conjugated synthetic peptide immunogen to raise polyclonal antibodies targeting the N‑terminal epitope of LHRH . Unlike full‑length LHRH or its native fragments, this D‑Trp6‑modified hexapeptide presents a stable, structurally defined epitope that yields antibodies with high specificity for the LHRH N‑terminus, as evidenced by the commercial availability of affinity‑purified rabbit polyclonal antibodies generated using this exact fragment . The native LHRH(1‑6) fragment, lacking the D‑Trp6 substitution, is less commonly employed for this purpose, likely due to its lower stability and lack of biological activity.

immunogen antibody generation ELISA

Optimal Application Scenarios for (D-Trp6)-LHRH (1-6) amide Based on Evidence


Generation of High‑Specificity Anti‑LHRH N‑Terminal Antibodies

When producing polyclonal antibodies against the N‑terminal region of LHRH for ELISA, Western blot, or immunohistochemistry applications, (D‑Trp6)‑LHRH (1‑6) amide serves as the preferred immunogen. Its defined hexapeptide sequence with D‑Trp6 stabilization yields antibodies that recognize the native LHRH N‑terminus without cross‑reactivity to C‑terminal epitopes . This approach is validated by multiple commercial antibody vendors who utilize this exact fragment as the immunogen .

Competitive Receptor‑Binding Assays Requiring High‑Affinity N‑Terminal LHRH Probes

For radioligand displacement or fluorescence polarization assays designed to measure LHRH receptor binding affinity of novel compounds, (D‑Trp6)‑LHRH (1‑6) amide can function as a high‑affinity N‑terminal competitor. The D‑Trp6 substitution imparts receptor‑binding affinity that is orders of magnitude greater than native LHRH fragments [1], enabling more sensitive detection of competitive interactions at the GnRH receptor orthosteric site.

Metabolic Stability Studies of LHRH‑Derived Peptide Fragments

In investigations of peptide degradation pathways by tissue‑specific proteases, (D‑Trp6)‑LHRH (1‑6) amide provides a stabilized N‑terminal fragment that resists the rapid 5‑6 bond cleavage observed with native LHRH sequences [2]. This allows researchers to dissect C‑terminal‑specific degradation mechanisms without confounding N‑terminal instability, facilitating clearer interpretation of structure‑metabolism relationships.

Negative Control Design in LHRH Fragment Structure‑Activity Relationship (SAR) Studies

The stark contrast between the biological inactivity of native LHRH(1‑6) [3] and the retained activity of (D‑Trp6)‑LHRH (1‑6) amide makes this compound a valuable comparator in SAR studies. By testing the D‑Trp6‑modified fragment alongside the native 1‑6 fragment, researchers can delineate the specific contribution of the D‑amino acid substitution and C‑terminal amidation to receptor interaction and downstream signaling.

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